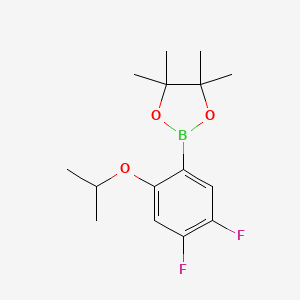

4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 4,5-difluoro-2-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It undergoes transmetalation with palladium catalysts to form carbon-carbon bonds.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid and pinacol.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

Solvents: Tetrahydrofuran, toluene, or dimethylformamide are commonly used solvents.

Major Products:

Biaryls: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from hydrolysis of the ester.

Aplicaciones Científicas De Investigación

4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester is extensively used in:

Organic Synthesis: As a reagent in the formation of complex organic molecules.

Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.

Material Science: In the development of advanced materials with specific electronic properties.

Biological Studies: As a tool for the modification of biomolecules and the study of enzyme mechanisms.

Mecanismo De Acción

The primary mechanism of action for 4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparación Con Compuestos Similares

- Phenylboronic Acid Pinacol Ester

- 4-Fluorophenylboronic Acid Pinacol Ester

- 2-Isopropoxyphenylboronic Acid Pinacol Ester

Uniqueness: 4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and the isopropoxy group, which enhance its reactivity and stability compared to other boronic esters. These structural features make it particularly effective in specific cross-coupling reactions and applications in medicinal chemistry.

Actividad Biológica

4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. Its structure, which includes a boronic acid moiety, allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and metabolic diseases.

Chemical Structure and Properties

The compound has the following IUPAC name: 2-(2,5-difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its molecular formula is C15H21BF2O3, and it features both fluorinated and isopropoxy functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BF₂O₃ |

| Molecular Weight | 300.15 g/mol |

| CAS Number | 2121514-52-9 |

| Purity | ≥ 97% |

| Storage Temperature | 2-8 °C |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amino acids in proteins. This property enables the compound to modulate enzyme activities and influence cellular signaling pathways. Notably, boronic acids are known to inhibit proteasome activity, which is crucial in cancer cell proliferation.

Biological Activity and Research Findings

Recent studies have demonstrated various biological activities associated with this compound:

- Anticancer Activity : Research indicates that boronic acid derivatives can induce apoptosis in cancer cells by inhibiting proteasomal degradation of pro-apoptotic factors. For instance, a study found that treatment with phenylboronic acid derivatives resulted in decreased viability of several cancer cell lines in a dose-dependent manner .

- Metabolic Regulation : The compound has been investigated for its role in glucose metabolism. Boronic acids can interact with glucose transporters, potentially enhancing insulin sensitivity and glucose uptake in muscle tissues .

- Neuroprotective Effects : Some studies suggest that boronic acid derivatives can protect neuronal cells from oxidative stress-induced damage. This effect is mediated through the modulation of reactive oxygen species (ROS) levels and subsequent activation of survival pathways .

Case Studies

A notable case study involved the use of this compound in a model of diabetic neuropathy. The compound was administered to diabetic rats, resulting in significant improvements in nerve conduction velocity and reductions in oxidative stress markers compared to untreated controls. Histological analysis revealed reduced neuronal degeneration and improved morphological integrity .

Another study explored its use as part of a nanoparticle formulation aimed at targeted drug delivery for cancer therapy. The incorporation of the boronic acid moiety enhanced the specificity of drug release in tumor microenvironments due to the higher concentration of diols present .

Propiedades

IUPAC Name |

2-(4,5-difluoro-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF2O3/c1-9(2)19-13-8-12(18)11(17)7-10(13)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMPZTWGGDQCIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.